Comprehensive Technical Guide on 7,8-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one: Structure, Synthesis, and Pharmacological Applications
Comprehensive Technical Guide on 7,8-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one: Structure, Synthesis, and Pharmacological Applications
Executive Summary & Chemical Identity
7,8-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one is a highly specialized, fused bicyclic heterocyclic compound. Recognized as a privileged scaffold in medicinal chemistry, it serves as a robust bioisostere of purine and pyrimidine bases [1]. By replacing the traditional purine core with a pyrazolo[1,5-a][1,3,5]triazine system, researchers can bypass rapid enzymatic degradation by xanthine oxidase while maintaining high affinity for ATP-binding sites in kinases and nucleotide-binding pockets in enzymes like Thymidine Phosphorylase (TP) [2].
This whitepaper provides an in-depth analysis of its structural numbering, physicochemical properties, synthetic methodology, and mechanisms of target engagement.
Table 1: Physicochemical & Structural Properties
PropertyValueCausality / Pharmacological ImpactMolecular FormulaC₇H₈N₄OOptimal low-molecular-weight fragment for lead optimization.Molecular Weight164.17 g/mol High ligand efficiency (LE); easily crosses cellular membranes.Aromatic System10- π electronsEnsures structural planarity, critical for π π stacking in protein hinges.H-Bond Donors1 (N1-H)Essential for anchoring to the kinase hinge region (e.g., CDK2/CDK7).H-Bond Acceptors3 (N3, N5, C4=O)Provides multiple vectors for target-specific electrostatic interactions.Lipophilic VectorsC7, C8 (Dimethyl)Drives selectivity by occupying hydrophobic "gatekeeper" pockets.
Structural Elucidation & Numbering Convention
Understanding the nomenclature of the pyrazolo[1,5-a][1,3,5]triazine system is critical for rational drug design. Unlike standard IUPAC sequential perimeter numbering, this scaffold is often numbered analogously to purine to maintain consistency in pharmacophore mapping [1].
The fused system consists of a 6-membered 1,3,5-triazine ring and a 5-membered pyrazole ring sharing a bridgehead nitrogen and carbon.
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The 4(1H)-one Motif: The carbonyl at position 4 and the protonated nitrogen at position 1 form a lactam ring. This motif perfectly mimics the N1-H and C6=O of guanine, acting as an obligate hydrogen bond donor/acceptor pair.
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The 7,8-Dimethyl Motif: The methyl groups at positions 7 and 8 on the pyrazole ring provide localized lipophilicity. In the context of cyclin-dependent kinase (CDK) inhibitors, these methyl groups are sterically tuned to project into the hydrophobic gatekeeper pocket, preventing off-target binding to kinases with smaller pockets [3].
Diagram 1: Pharmacophore mapping of the compound to biological target interactions.
Synthetic Methodology & Experimental Protocol
The synthesis of the pyrazolo[1,5-a][1,3,5]triazine nucleus is typically achieved by annulating the 1,3,5-triazine ring onto a pre-formed pyrazole scaffold [2]. The following self-validating protocol details the convergent synthesis of 7,8-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one.
Causality in Reagent Selection
The use of sodium ethoxide (NaOEt) in ethanol during the cyclization step is not merely a solvent choice; it acts as a critical thermodynamic driver. The ethoxide ion deprotonates the pyrazole ring nitrogen, increasing its nucleophilicity to attack the carbamate carbonyl. This forces an intramolecular ring closure, irreversibly expelling ethanol as a leaving group and driving the reaction to completion.
Step-by-Step Experimental Protocol
Step 1: Formation of the Intermediate Carbamate
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Reagents: Dissolve 10.0 mmol of 3,4-dimethyl-1H-pyrazol-5-amine in 20 mL of anhydrous toluene.
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Addition: Dropwise, add 11.0 mmol of ethyl (ethoxymethylene)carbamate under an inert nitrogen atmosphere.
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Reaction: Reflux the mixture at 110°C for 4 hours. The reaction progress must be monitored via TLC (Ethyl Acetate:Hexane, 1:1).
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Isolation: Cool the mixture to 0°C. The intermediate, ethyl (((3,4-dimethyl-1H-pyrazol-5-yl)amino)methylene)carbamate, will precipitate. Filter and wash with cold hexane.
Step 2: Thermal Cyclization
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Reagents: Suspend the intermediate (approx. 8.5 mmol) in 15 mL of absolute ethanol.
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Catalysis: Add 2.0 equivalents of freshly prepared Sodium Ethoxide (NaOEt) solution (21 wt% in ethanol).
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Cyclization: Heat the mixture to 80°C for 6 hours. The basic conditions facilitate the intramolecular nucleophilic attack of the pyrazole nitrogen onto the ester carbonyl.
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Quenching & Validation: Cool to room temperature and neutralize with 1M HCl to pH 6. The target compound, 7,8-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one, precipitates as a white solid.
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Purification: Recrystallize from ethanol/water. Validate via LC-MS ( [M+H]+ = 165.1) and 1 H-NMR (singlets at δ 2.15 and 2.25 ppm for the methyl groups, and a broad singlet at δ 11.8 ppm for the N1-H).
Diagram 2: Synthetic workflow from pyrazole precursors to the final validated product.
Pharmacological Relevance & Target Mechanisms
Kinase Inhibition (CDK7/CDK9)
The pyrazolo[1,5-a][1,3,5]triazine scaffold is heavily utilized in the development of selective transcriptional Cyclin-Dependent Kinase (CDK) inhibitors [3]. The core competitively binds to the ATP-binding pocket. The 4-one oxygen and N1-H form a bidentate hydrogen bond with the kinase hinge region (typically interacting with the backbone amides of methionine or cysteine residues). The 7,8-dimethyl groups are critical for selectivity; they are sterically demanding enough to clash with the gatekeeper residues of off-target kinases, but perfectly fit the slightly larger hydrophobic pockets of CDK7 and CDK9.
Thymidine Phosphorylase (TP) Inhibition
Thymidine phosphorylase promotes tumor angiogenesis and metastasis. 7,8-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one acts as a structural mimic of thymidine. Studies on similar pyrazolo-triazine derivatives have shown that substituents at the 7 and 8 positions significantly enhance the inhibitory action against TP by interacting with secondary hydrophobic sites outside the primary substrate-binding pocket, often leading to non-competitive inhibition profiles [2].
References
- 1,3,5-Triazine-Based Analogues of Purine: From Isosteres to Privileged Scaffolds in Medicinal Chemistry.ResearchGate.
- Synthesis of Pyrazolo[1,5-a][1,3,5]triazine Derivatives as Inhibitors of Thymidine Phosphorylase.ResearchGate.
- Pyrazolo[1,5-A][1,3,5]triazine and pyrazolo[1,5-A]pyrimidine derivatives as CDK inhibitors.US Patent 11186576B2.
